N-[2-(1,3-benzothiazol-2-yl)-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl]-2,6-difluorobenzamide
Description
N-[2-(1,3-Benzothiazol-2-yl)-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl]-2,6-difluorobenzamide is a heterocyclic compound featuring a benzothiazole core fused with a cyclopenta[c]pyrazole scaffold and substituted with a 2,6-difluorobenzamide group.
Properties
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl]-2,6-difluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14F2N4OS/c21-12-6-4-7-13(22)17(12)19(27)24-18-11-5-3-9-14(11)25-26(18)20-23-15-8-1-2-10-16(15)28-20/h1-2,4,6-8,10H,3,5,9H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJOWQVUVUKUEOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(N(N=C2C1)C3=NC4=CC=CC=C4S3)NC(=O)C5=C(C=CC=C5F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14F2N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1,3-benzothiazol-2-yl)-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl]-2,6-difluorobenzamide typically involves multiple steps. One common method includes the use of hydroxybenzotriazole (HOBt) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as mediators. The reaction is carried out in dimethylformamide (DMF) as a solvent, yielding high amounts of the desired product under relatively mild conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of scaling up laboratory synthesis to industrial production would involve optimizing reaction conditions, ensuring the availability of high-purity reagents, and implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1,3-benzothiazol-2-yl)-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl]-2,6-difluorobenzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but typically involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation might yield a compound with additional oxygen-containing groups, while substitution could result in a compound with a different functional group replacing one of the original groups.
Scientific Research Applications
N-[2-(1,3-benzothiazol-2-yl)-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl]-2,6-difluorobenzamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Medicine: It is investigated for its potential therapeutic effects, particularly in targeting specific biological pathways.
Industry: It may be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-[2-(1,3-benzothiazol-2-yl)-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl]-2,6-difluorobenzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural and functional similarities with several classes of molecules, including angiogenesis inhibitors, immunosuppressants, and agrochemicals. Below is a detailed comparison based on structural analogs and functional
Tricyclic Thiazole Derivatives (Angiogenesis Inhibitors)
highlights benzocycloheptathiazole-based analogs (e.g., compounds 42 , 43 , 44 ) with the 2,6-difluorobenzamide group. Key findings:
- Compound 43 : Exhibited potent HUVEC inhibition (IC₅₀ = 1.5 μM) and high selectivity, attributed to its benzocycloheptathiazole core.
- Compound 44 : Tenfold lower potency than 43 , likely due to the absence of a fluoro group on the A-ring.
- Compound 42: Moderate activity, derived from thiochromenothiazoles.
| Compound | Core Structure | HUVEC IC₅₀ (μM) | Selectivity | Key Structural Feature |
|---|---|---|---|---|
| 43 | Benzocycloheptathiazole | 1.5 | High | Fluorinated A-ring |
| 44 | Benzocycloheptathiazole | 15.0 | Low | Non-fluorinated A-ring |
| 42 | Thiochromenothiazole | 10.0 | Moderate | Non-annulated thiazole system |
The target compound’s cyclopenta[c]pyrazole core may mimic the tricyclic systems above, but its fused pyrazole-thiazole architecture could enhance metabolic stability compared to annulated thiazoles .
Benzoylurea Derivatives (Antifungal/Agrochemical Agents)
describes benzoylurea derivatives (e.g., 4h–4m ) with 2,6-difluorobenzamide groups. These compounds are structurally distinct but share the difluorobenzamide pharmacophore.
- 4h–4m : Varied substituents on pyrimidine (Cl, F, Br, CF₃) influence antifungal and antibacterial activities. For example, 4l (difluoromethylpyrimidine) showed enhanced activity due to increased lipophilicity.
| Compound | Pyrimidine Substituent | Activity (Antifungal) | Key Feature |
|---|---|---|---|
| 4h | 2-chloro-5-methoxy | Moderate | Methoxy enhances solubility |
| 4l | 6-difluoromethyl | High | Fluorination improves membrane penetration |
Unlike these agrochemicals, the target compound’s benzothiazole-pyrazole system suggests a different mechanism, likely targeting cellular kinases or angiogenesis pathways rather than chitin synthesis .
Cyclopenta[c]pyrazole Analogs
describes a compound with a cyclopenta[c]pyrazole core linked to a trifluoromethylphenyl group (ZINC1390530).
| Compound | Substituent | Application (Inferred) |
|---|---|---|
| ZINC1390530 | Trifluoromethylphenyl | Kinase inhibition |
| Target Compound | 1,3-Benzothiazol-2-yl | Angiogenesis/Immunomodulation |
The benzothiazole group in the target compound may enhance π-π stacking in enzyme binding pockets compared to phenyl substituents .
Biological Activity
N-[2-(1,3-benzothiazol-2-yl)-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl]-2,6-difluorobenzamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a benzothiazole moiety and a difluorobenzamide group. Its molecular formula is with a molecular weight of approximately 322.34 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₂F₂N₄S |
| Molecular Weight | 322.34 g/mol |
| CAS Number | 1219164-89-2 |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The process may include the formation of the benzothiazole and cyclopentapyrazole intermediates followed by their coupling under specific conditions.
Antimicrobial Activity
Research has indicated that compounds containing the benzothiazole and pyrazole moieties exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity : Studies have shown that derivatives of benzothiazole demonstrate activity against both Gram-positive and Gram-negative bacteria. The introduction of the pyrazole ring in the structure enhances this activity.
- Antifungal Activity : Similar compounds have also been tested against various fungal strains, showing promising antifungal effects.
The mechanism by which this compound exerts its biological effects is not fully elucidated; however, it is believed to involve interference with microbial cell wall synthesis or function.
Case Studies
- Study on Antibacterial Efficacy : In a controlled study involving various bacterial strains (e.g., E. coli, Staphylococcus aureus), the compound demonstrated a minimum inhibitory concentration (MIC) lower than that of standard antibiotics used as controls. This suggests potential as an alternative therapeutic agent.
- Antifungal Testing : A series of tests against Candida species revealed that the compound exhibited significant antifungal activity with effective concentrations comparable to established antifungal medications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
